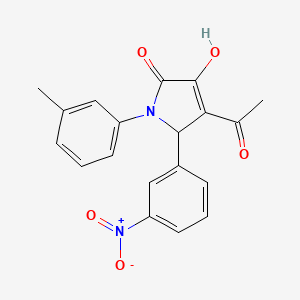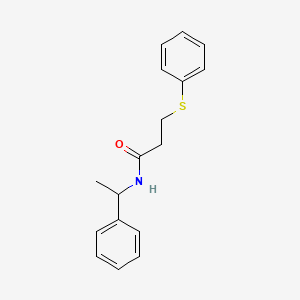![molecular formula C21H14ClN3O4 B4971727 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in the regulation of protein degradation pathways, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer. In
Wirkmechanismus
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide targets the NAE enzyme, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein. SUMOylation is a post-translational modification that plays a crucial role in the regulation of protein degradation pathways. Inhibition of NAE by this compound leads to the accumulation of unSUMOylated proteins, which are then degraded by the proteasome. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of the NAE enzyme, leading to the accumulation of unSUMOylated proteins and subsequent proteasomal degradation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide in lab experiments is its specificity for the NAE enzyme, which makes it a valuable tool for studying the role of SUMOylation in protein degradation pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Furthermore, the combination of this compound with other cancer drugs is an area of active research, as it has been shown to enhance the efficacy of these drugs. Finally, the use of this compound in combination with immunotherapy is an area of emerging research, as it has been found to enhance the anti-tumor immune response.
Synthesemethoden
The synthesis of 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of triethylamine to produce the desired amide. The final step involves the chlorination of the amide using thionyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. In addition, this compound has been found to enhance the efficacy of other cancer drugs, such as cisplatin and gemcitabine. Furthermore, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-5-8-18-19(9-12)29-21(24-18)13-3-2-4-14(10-13)23-20(26)16-7-6-15(25(27)28)11-17(16)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUUUJRZWIENRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)
![2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
